Acid Blue 221
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Overview
Description
Acid Blue 221, also known as Reactive Blue 221, is a synthetic dye commonly used in various industrial applications. It belongs to the class of reactive dyes, which are known for their ability to form covalent bonds with substrates, making them highly effective for dyeing textiles and other materials. The compound is characterized by its vibrant blue color and high stability under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 221 typically involves the reaction of a diazonium salt with a coupling component. The diazonium salt is prepared by diazotizing an aromatic amine in the presence of nitrous acid. This intermediate is then coupled with a suitable aromatic compound to form the final dye. The reaction conditions often include acidic or neutral pH and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the diazotization and coupling reactions are carefully monitored. The process involves the use of high-purity raw materials and advanced purification techniques to remove any impurities. The final product is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Acid Blue 221 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amine derivatives.
Substitution: The dye can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original dye, such as oxidized or reduced forms, which may have different colors and properties.
Scientific Research Applications
Acid Blue 221 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in various chemical processes and reactions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mechanism of Action
The mechanism of action of Acid Blue 221 involves its ability to form covalent bonds with substrates through its reactive groups. This interaction is facilitated by the presence of functional groups such as sulfonic acid, which enhances the dye’s affinity for various materials. The molecular targets and pathways involved include the formation of stable covalent bonds with hydroxyl, amino, and other reactive groups present in the substrate.
Comparison with Similar Compounds
Similar Compounds
- Acid Blue 62
- Reactive Blue 19
- Direct Blue 71
Comparison
Compared to similar compounds, Acid Blue 221 is unique due to its high stability and vibrant color. It also exhibits superior binding properties, making it more effective for certain applications. Additionally, its resistance to fading and degradation under different environmental conditions sets it apart from other dyes in the same class.
Properties
CAS No. |
12219-32-8 |
---|---|
Molecular Formula |
C7H10ClN3O |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.